molecular formula C35H35N5O8 B12410269 8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide

8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide

Cat. No.: B12410269
M. Wt: 653.7 g/mol
InChI Key: HAHDZDUOFHMMEA-UHFFFAOYSA-N
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Description

The compound 8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide is a complex organic molecule with potential applications in medicinal chemistry. It features multiple functional groups, including amide, isoindoline-dione, and benzoxazine moieties, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the isoindoline-dione moiety: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the piperidinyl group: The piperidinyl group can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Coupling with the benzoxazine derivative: This step involves the formation of an amide bond between the isoindoline-dione intermediate and the benzoxazine derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amine groups, forming corresponding oxo and nitroso derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or nitroso compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying protein-ligand interactions.

    Medicine: Due to its structural complexity, it may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Its unique properties could be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-dione and benzoxazine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Shares the isoindoline-dione moiety but lacks the benzoxazine group.

    Lenalidomide: Similar to thalidomide but with an additional amino group.

    Pomalidomide: Contains a similar isoindoline-dione structure with modifications to enhance biological activity.

Uniqueness

The compound 8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide is unique due to the presence of both isoindoline-dione and benzoxazine moieties, which confer distinct chemical and biological properties. This dual functionality may enhance its ability to interact with multiple biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C35H35N5O8

Molecular Weight

653.7 g/mol

IUPAC Name

8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide

InChI

InChI=1S/C35H35N5O8/c41-24-15-10-21-20-39(35(47)48-28(21)19-24)23-13-11-22(12-14-23)37-29(42)9-4-2-1-3-5-18-36-26-8-6-7-25-31(26)34(46)40(33(25)45)27-16-17-30(43)38-32(27)44/h6-8,10-15,19,27,36,41H,1-5,9,16-18,20H2,(H,37,42)(H,38,43,44)

InChI Key

HAHDZDUOFHMMEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCC(=O)NC4=CC=C(C=C4)N5CC6=C(C=C(C=C6)O)OC5=O

Origin of Product

United States

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